N-(2-Cloropirimidin-4-YL)-N,2,3-trimetil-2H-indazol-6-amina

Descripción general

Descripción

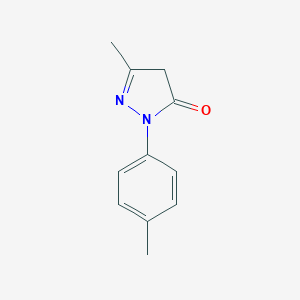

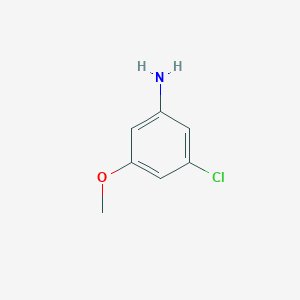

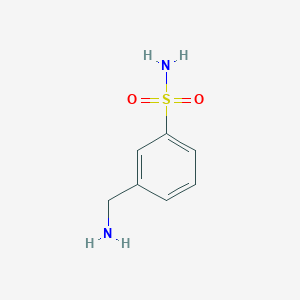

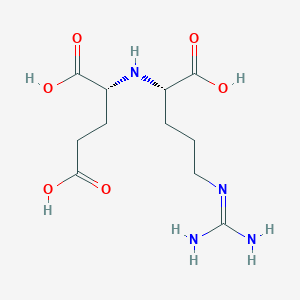

“N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine” is a chemical compound with the CAS Number: 444731-75-3 . It has a molecular weight of 287.75 and is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI Code for “N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine” is 1S/C14H14ClN5/c1-9-11-5-4-10 (8-12 (11)18-20 (9)3)19 (2)13-6-7-16-14 (15)17-13/h4-8H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine” is a solid at room temperature . It is stored in an inert atmosphere at 2-8°C .

Aplicaciones Científicas De Investigación

Farmacología: Descubrimiento y desarrollo de fármacos

N-(2-Cloropirimidin-4-YL)-N,2,3-trimetil-2H-indazol-6-amina: es un compuesto que tiene aplicaciones potenciales en el campo de la farmacología, particularmente en el descubrimiento y desarrollo de fármacos. Sus características estructurales sugieren que podría utilizarse como un bloque de construcción para la síntesis de diversas moléculas farmacológicamente activas. Por ejemplo, los derivados de este compuesto pueden actuar como inhibidores de quinasas, que son cruciales en el tratamiento de cánceres y enfermedades inflamatorias .

Bioquímica: Estudios de inhibición enzimática

En bioquímica, este compuesto podría utilizarse en estudios de inhibición enzimática para comprender la interacción entre moléculas pequeñas y enzimas. Esto es particularmente relevante en el estudio de las vías de la enfermedad donde tales compuestos se pueden utilizar para inhibir enzimas hiperactivas o para modular la actividad enzimática .

Agricultura: Formulación de pesticidas

La estructura química de This compound indica que podría servir como intermedio en la síntesis de pesticidas. La investigación en esta área podría conducir al desarrollo de nuevos pesticidas con mayor eficacia y menor impacto ambiental .

Ciencia de materiales: Síntesis orgánica

Este compuesto puede encontrar aplicaciones en la ciencia de materiales, particularmente en la síntesis orgánica, donde se puede utilizar para crear nuevos compuestos orgánicos con propiedades específicas. Estas propiedades podrían adaptarse para su uso en la creación de nuevos materiales o la mejora de los existentes.

Ingeniería química: Optimización de procesos

En ingeniería química, This compound podría estudiarse por su papel en la optimización de procesos. Su reactividad y estabilidad en diversas condiciones se pueden analizar para mejorar los procesos químicos, como en la producción de productos químicos finos o farmacéuticos.

Ciencias ambientales: Mitigación de la contaminación

Finalmente, la investigación sobre las aplicaciones ambientales de este compuesto podría conducir a avances en la mitigación de la contaminación. Por ejemplo, los derivados de este compuesto podrían diseñarse para descomponer contaminantes dañinos o para su uso en tecnologías de detección ambiental .

Mecanismo De Acción

The mechanism of action of “N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine” is not yet fully understood. It is believed to interact with proteins, enzymes, and other biomolecules in a variety of ways.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

N-(2-chloropyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)13-6-7-16-14(15)17-13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGMRZQSSNNTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469403 | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444731-75-3 | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH7RB3PB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine in the development of new antitumor agents?

A: N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine (5) serves as a crucial intermediate in synthesizing a series of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives. This class of compounds has demonstrated promising antitumor activity in preliminary bioassays []. The chlorine atom in the 2-position of the pyrimidine ring in compound 5 allows for further modifications through nucleophilic substitution reactions with various arylamines. This flexibility enables the exploration of structure-activity relationships and the development of novel compounds with potentially enhanced antitumor properties.

Q2: How was N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine synthesized?

A: The synthesis of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine (5) was achieved through a multi-step process starting from 3-methyl-6-nitro-1H-indazole. The synthesis involved N-methylation, catalytic reduction, nucleophilic substitution, and alkylation reactions []. While the paper doesn't delve into the specific conditions or reagents used, it highlights the successful synthesis and characterization of compound 5, paving the way for its use in developing novel antitumor agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)